molecular formula C8H6FNO2S B13256792 (4-Cyanophenyl)methanesulfonyl fluoride

(4-Cyanophenyl)methanesulfonyl fluoride

Cat. No.: B13256792
M. Wt: 199.20 g/mol
InChI Key: NVNFDZVQCDSLSO-UHFFFAOYSA-N
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Description

(4-Cyanophenyl)methanesulfonyl fluoride is an organic compound with the molecular formula C₈H₆FNO₂S. It is a sulfonyl fluoride derivative that features a cyanophenyl group attached to a methanesulfonyl fluoride moiety. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyanophenyl)methanesulfonyl fluoride typically involves the reaction of 4-cyanobenzenesulfonyl chloride with hydrogen fluoride or a fluoride source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

(4-Cyanophenyl)methanesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Cyanophenyl)methanesulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Cyanophenyl)methanesulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins. This property makes it useful as an enzyme inhibitor, where it can irreversibly inhibit enzyme activity by modifying active site residues .

Comparison with Similar Compounds

Similar Compounds

    (4-Cyanophenyl)methanesulfonyl Chloride: Similar in structure but contains a chloride group instead of fluoride.

    (4-Cyanophenyl)methanesulfonamide: Contains an amide group instead of fluoride.

Uniqueness

(4-Cyanophenyl)methanesulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its analogs. This reactivity is particularly useful in enzyme inhibition studies, where the fluoride group can form strong covalent bonds with nucleophilic residues .

Properties

IUPAC Name

(4-cyanophenyl)methanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2S/c9-13(11,12)6-8-3-1-7(5-10)2-4-8/h1-4H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNFDZVQCDSLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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